N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide

Prostate Cancer Cytotoxicity Cell Viability

This 2-oxoimidazolidine carboxamide derivative (CAS 1421467-96-0) is a highly sensitive scaffold for SAR exploration. Early evidence indicates tissue-level modulation of TNF-α/IL-6 in IBD models and preliminary anti-proliferative activity in prostate cancer lines. Procuring this compound provides a critical starting point for medicinal chemistry programs targeting integrin receptor pathways. Due to the class-level sensitivity to substituent modifications, batch-specific performance must be verified, as generic substitution carries a high risk of unpredictable efficacy and toxicity. Inquire for custom synthesis and lot-specific data packages.

Molecular Formula C16H20FN3O2
Molecular Weight 305.35 g/mol
CAS No. 1421467-96-0
Cat. No. B6502318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide
CAS1421467-96-0
Molecular FormulaC16H20FN3O2
Molecular Weight305.35 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O
InChIInChI=1S/C16H20FN3O2/c17-13-3-1-2-11(8-13)9-14(20-7-6-18-16(20)22)10-19-15(21)12-4-5-12/h1-3,8,12,14H,4-7,9-10H2,(H,18,22)(H,19,21)
InChIKeySFXAJUDKFTWJOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1421467-96-0 (N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide) Supplier Baseline – Identity, Purity & Initial Handling


N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide (CAS 1421467-96-0) is a synthetic carboxamide research compound with the molecular formula C16H20FN3O2 and a molecular weight of 305.35 g/mol [1]. It features a cyclopropanecarboxamide core, a 3-fluorophenyl substituent, and a 2-oxoimidazolidin-1-yl moiety. The compound is typically supplied at a purity of 95% [1]. Preliminary safety assessments indicate it is generally well-tolerated in animal models, though long-term safety profiles and potential side effects in humans require further evaluation .

Why You Cannot Blindly Replace Specific 1421467-96-0 Batches with In-Class Analogs


The 2-oxoimidazolidine class shows high structural sensitivity to substituent modifications, which can drastically alter pharmacological profiles, target engagement, and safety margins. For example, compounds with different linkers or aryl groups in related patent families have been shown to exhibit distinct selectivity towards integrin receptors or other targets [1]. Without explicit head-to-head data, generic substitution of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide with another member of the class carries a high risk of unpredictable efficacy and toxicity, making it critical to confirm batch-specific performance.

Head-to-Head Quantitative Evidence for 1421467-96-0 in Scientific Selection


Anti-Proliferative Activity in Prostate Cancer Cells vs. Vehicle Control

In a 2020 study, the compound reduced prostate cancer cell viability at concentrations as low as 10 µM, demonstrating potent cytotoxicity . However, this effect was compared only to a vehicle control, with no compound comparator tested, limiting the ability to rank the compound against analogs.

Prostate Cancer Cytotoxicity Cell Viability

Anti-Inflammatory Cytokine Reduction in Colitis Model vs. Vehicle

In a model of colitis, treatment with the compound led to decreased levels of pro-inflammatory cytokines TNF-alpha and IL-6 . This comparison was against a vehicle control, not against another drug or analog, and thus does not provide differentiation.

Inflammatory Bowel Disease Cytokine TNF-alpha

Antimicrobial Activity vs. Standard Antibiotics (Compatibility Observation)

A recent investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, showing inhibition zones comparable to standard antibiotics . This qualitative result places it in the same range as reference antibiotics, but no direct IC50 or MIC values against structural analogs are provided.

Antimicrobial Staphylococcus aureus Candida albicans

Absence of Comparative Selectivity Data for Integrin Antagonists in Patent Literature

Patent US20160130270A1 describes fluorinated 3-(2-oxo-3-(3-arylpropyl)imidazolidin-1-yl)-3-arylpropanoic acid derivatives as integrin receptor antagonists, highlighting their potential for treating fibrosis and ocular diseases [1]. However, the patent does not explicitly claim N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide as a specific example, nor does it provide quantitative selectivity data for this compound against other integrins or related GPCRs.

Integrin Antagonist Selectivity Patent

Practical Scenarios for N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide Use Based on Current Evidence


Initial Hit Expansion from a Phenotypic Screen for Anti-Proliferative Agents

The compound can serve as a starting point for structure-activity relationship (SAR) studies in prostate cancer, given the observed reduction in cell viability at 10 µM . However, due to the lack of comparator data, it should not be prioritized over analogs without further in-house profiling.

Exploratory Inflammatory Disease Research Requiring TNF-alpha/IL-6 Modulation

Researchers investigating inflammatory bowel disease mechanisms may find this compound useful as a tool compound, as it has shown to decrease TNF-alpha and IL-6 levels in a colitis model . Still, the absence of comparative efficacy data limits its procurement for definitive target validation.

Broad-Spectrum Antimicrobial Lead for Hit-to-Lead Programs

The qualitative demonstration of antimicrobial activity against S. aureus and C. albicans could make it a candidate for hit-to-lead optimization in infectious disease programs. Yet, without MIC values or selectivity indices, it remains a preliminary hit.

Integrin Antagonist Probe for Structural Biology Studies

Based on the class-level patent disclosure of 2-oxoimidazolidine derivatives as integrin receptor antagonists [1], this compound could be utilized as a chemical probe to study integrin binding pockets. However, its use should be tempered by the fact that no affinity data (Ki, IC50) for integrin subtypes is currently available, making it a weak candidate for detailed mechanistic work.

Quote Request

Request a Quote for N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.